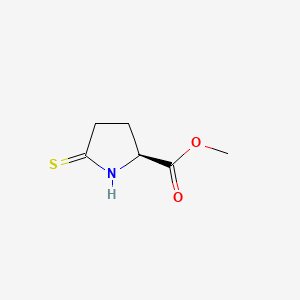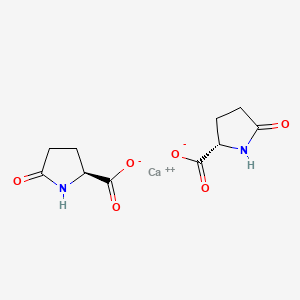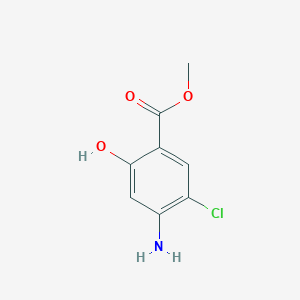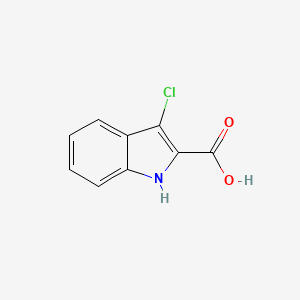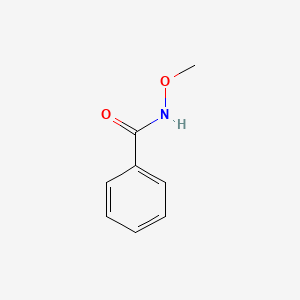
N-méthoxybenzamide
Vue d'ensemble
Description
N-methoxybenzamide (NMBA) is a synthetic, water-soluble compound that is widely used in scientific research. NMBA is a derivative of benzamide, and it has a wide range of applications in medicine, biochemistry, and pharmacology. NMBA is also known as 4-methoxybenzamide, 4-methoxybenzoic acid amide, or 4-methoxybenzene carboxamide.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés de la N-méthoxybenzamide ont été étudiés pour leurs propriétés antioxydantes. Ces composés peuvent piéger les radicaux libres, qui sont nocifs pour les systèmes biologiques. L'activité antioxydante est mesurée par différentes méthodes, notamment la capacité antioxydante totale et l'activité chélatrice des métaux. Certains dérivés ont montré des résultats prometteurs, surpassant les antioxydants standards .
Activité antibactérienne
La recherche a indiqué que les composés de la this compound présentent une activité antibactérienne contre les bactéries à Gram positif et à Gram négatif. Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens. L'efficacité de ces composés peut être comparée à celle des médicaments de contrôle existants pour évaluer leur potentiel dans le traitement des infections bactériennes .
Synthèse de nouveaux composés
La this compound sert de matière première pour la synthèse d'une variété de nouveaux composés. Par exemple, elle a été utilisée dans la synthèse de dihydrophénanthridines par activation C–H avec un catalyseur Rh(III). Ces composés ont des applications en chimie médicinale et en développement de médicaments .
Activité antivirale
Des dérivés de la this compound ont été synthétisés et évalués pour leur activité antivirale. Ils ont été testés contre différentes souches d'entérovirus 71 (EV 71) dans des cellules Vero, montrant un potentiel en tant qu'agents antiviraux. Cela ouvre des possibilités pour le traitement des infections virales .
Découverte de médicaments
La this compound et ses dérivés sont importants dans le domaine de la découverte de médicaments. Ils sont utilisés comme intermédiaires dans la synthèse de divers médicaments et ont fait partie de la recherche pour traiter des maladies telles que le cancer et l'hypercholestérolémie. Leur polyvalence structurelle les rend précieux dans la recherche de nouveaux agents thérapeutiques .
Applications industrielles
Au-delà des applications médicales et biologiques, les dérivés de la this compound trouvent une utilisation dans les secteurs industriels. Ils sont utilisés dans l'industrie des plastiques et du caoutchouc, l'industrie du papier et l'agriculture. Leurs propriétés les rendent adaptés à divers procédés industriels et formulations de produits .
Mécanisme D'action
- The primary target of N-methoxybenzamide is poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is an enzyme involved in DNA repair, specifically the base excision repair (BER) pathway. It catalyzes the poly(ADP-ribosyl)ation of acceptor proteins, influencing chromatin architecture and DNA metabolism .
Target of Action
Analyse Biochimique
Biochemical Properties
N-methoxybenzamide plays a significant role in biochemical reactions . It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
N-methoxybenzamide has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of N-methoxybenzamide is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N-methoxybenzamide can change in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-methoxybenzamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-methoxybenzamide is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-methoxybenzamide is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of N-methoxybenzamide affects its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQZQTQFQFYBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493682 | |
| Record name | N-Methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2446-51-7 | |
| Record name | N-Methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-methoxybenzamide?
A1: N-Methoxybenzamide has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.
Q2: What are the key spectroscopic characteristics of N-methoxybenzamide?
A2: While the provided articles focus primarily on synthetic applications, common characterization techniques for N-methoxybenzamide and its derivatives include NMR spectroscopy (1H and 13C), IR spectroscopy (identifying characteristic peaks for C=O, N-H, and C-O stretches), and mass spectrometry.
Q3: Why has N-methoxybenzamide gained attention in the context of C–H activation reactions?
A3: N-Methoxybenzamide functions as a directing group in transition-metal-catalyzed C–H activation reactions. [1-4, 7-11, 13-15, 19-21, 23, 26, 27] The CONHOMe group coordinates to the metal catalyst, directing it to selectively activate the ortho C–H bond on the aromatic ring.
Q4: Which transition metals are commonly employed in C-H activation reactions involving N-methoxybenzamide?
A4: Palladium, rhodium, and ruthenium catalysts have been successfully utilized in C-H activation/functionalization reactions with N-methoxybenzamide. [1-4, 7-11, 13-15, 19-21, 23, 26, 27] The choice of catalyst influences the reaction outcome and selectivity.
Q5: What types of reactions can be achieved using N-methoxybenzamide as a directing group in C–H activation?
A5: A diverse range of reactions can be accomplished, including:
- Arylation: Coupling of N-methoxybenzamides with aryl halides or arylboronic acids to yield biaryl compounds or phenanthridinones. [, , , , ]
- Alkylation and Alkenylation: Introduction of alkyl or alkenyl groups at the ortho position using alkenes, allenes, or alkynes. [, , , , , , , , ]
Q6: How does the structure of the coupling partner influence the reaction outcome?
A7: The structure of the coupling partner significantly impacts selectivity and the final product formed. For instance, β-alkyl-substituted ketenimines yield 3-iminoisoquinolin-1(2H)-ones, while β-ester substituted ketenimines provide 3-aminoisoindolin-1-ones. [] Similarly, variations in alkynes lead to different product outcomes in reactions with N-methoxybenzamides. [, ]
Q7: What are the advantages of using N-methoxybenzamide in these reactions?
A7: Key advantages include:
- Mild Reaction Conditions: Many transformations proceed efficiently under mild conditions, minimizing undesired side reactions. [, , , , , , , ]
Q8: What are the key steps involved in a typical C–H activation reaction of N-methoxybenzamide?
A8: While the exact mechanism may vary depending on the catalyst and reaction conditions, common steps often involve:
Q9: What evidence supports the proposed mechanisms?
A9: Mechanistic studies often involve:
- Kinetic Isotope Effect (KIE) Experiments: KIE experiments help to determine if C–H bond cleavage is involved in the rate-determining step. []
- Isolation or Trapping of Intermediates: Isolation or spectroscopic characterization of reaction intermediates provides insights into the reaction pathway. [, ]
- Computational Studies: Density functional theory (DFT) calculations can model reaction pathways, transition states, and intermediates, supporting proposed mechanisms and rationalizing experimental observations. [, ]
Q10: How do substituents on the aromatic ring of N-methoxybenzamide affect reactivity?
A11: Electronic and steric properties of substituents influence the rate of C–H activation and the regioselectivity of the reaction. [, , , ] Electron-donating groups typically increase the electron density of the aromatic ring, potentially enhancing the rate of electrophilic C–H activation.
Q11: Have there been explorations of modified N-methoxybenzamide derivatives as directing groups?
A12: Yes, modifications to the N-methoxybenzamide structure have been investigated to modulate reactivity or introduce additional functionality. For example, 2-amino-N-methoxybenzamides have been employed in the synthesis of 4(3H)-quinazolinones. []
Q12: How has computational chemistry been applied to the study of N-methoxybenzamide in C–H activation?
A12: DFT calculations have been valuable in:
- Mechanistic Understanding: Elucidating reaction pathways, transition state structures, and the influence of different factors on reactivity and selectivity. [, ]
- Ligand Design: Computational studies can aid in the design of new ligands for metal catalysts, potentially leading to improved reactivity or selectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





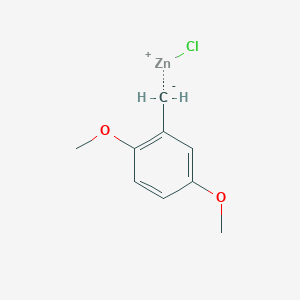
![(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol](/img/no-structure.png)

